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Introduction to Bastadins and Biological Significance

Bastadins are a class of bromotyrosine-derived alkaloids predominantly isolated from marine sponges of
the order Verongida, particularly from the genus Ianthella found in Indo-Pacific regions. These complex
natural products are characterized by their unique macrocyclic structures comprising brominated tyrosine
units connected through various linkage patterns. The chemical diversity of bastadins arises from differences
in bromination patterns, oxidative states, and cyclization modes, resulting in a rich spectrum of biological
activities with significant pharmaceutical potential. Bastadin 10 represents a prominent member of this
chemical family, demonstrating particularly interesting pharmacological properties including modulation
of calcium release channels, anti-angiogenic effects, and enzyme inhibitory activities that warrant further

investigation through semi-synthetic approaches [1] [2].

The structural complexity of bastadins stems from their biogenesis, which involves the condensation of
bromotyrosine ketoximes with brominated tyramine followed by biaryl couplings to generate symmetric and
asymmetric dimers. This biosynthetic pathway creates molecules with unique architectural features
including phenolic ether bridges, biaryl connections, and variably brominated aromatic systems. These
structural characteristics not only contribute to their biological activities but also present significant

challenges and opportunities for synthetic and semi-synthetic manipulation. Research conducted over the
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past two decades has revealed that bastadins and their semi-synthetic derivatives exhibit promising
biological activities, particularly as ACAT1 inhibitors with anti-angiogenic properties and as ryanodine

receptor modulators affecting intracellular calcium homeostasis [3] [2].

Bastadin Structural Overview and Classification

Core Structural Features

Bastadins are structurally distinguished by their dimeric bromotyrosine framework characterized by two
brominated tyrosine-derived units connected through ether and biaryl linkages. The core structure typically

features:

e Brominated aromatic rings with varying substitution patterns (mono-, di-, or tri-brominated)
¢ Phenolic ether bridges connecting the tyrosine-derived units

¢ Oxime functionalities that contribute to metal-chelating capabilities

e Macrocyclic architecture created through intramolecular biaryl couplings

e Sulfation modifications observed in certain bastadin congeners

This unique structural arrangement creates a molecular scaffold with defined three-dimensional topology
that influences its interactions with biological targets. The bromine atoms attached to the aromatic rings
enhance membrane permeability and contribute to the compound's hydrophobicity, while the phenolic groups

and oxime functionalities provide hydrogen bonding capabilities critical for molecular recognition processes

[1][2].

Structural Classification of Bastadins

Table 1: Structural Classification and Characteristics of Bastadin Derivatives
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Molecular L
) Core Structure ) Bromination ) o
Bastadin Type Weight Reported Bioactivities
Features Pattern
Range
Bastadin 10 Tetracyclic ~800-900 Da  Dif/tri-brominated  RyR1 modulation,
bromotyrosine aromatic rings ACAT1 inhibition, anti-
dimer angiogenic
Bastadin 6 Macrocyclic biaryl- ~750-850 Da  Variable Anti-angiogenic,
connected dimer bromination structure-activity
relationship model
Bastadin 9 Sulfated ~850-950 Da  Tri-brominated Calcium channel
bromotyrosine rings modulation, enzyme
derivative inhibition
Semi- Modified oxime, ~700-1000 Engineered Enhanced specificity,
synthetic side chain, or Da bromination improved
derivatives bromination pharmacokinetics

The structural diversity within the bastadin family arises from variations in bromination patterns,
oxidation states, cyclization modes, and peripheral modifications such as sulfation or methylation. These
structural differences profoundly influence their biological activities and physicochemical properties. Recent
advances in analytical techniques, particularly LC-MS/MS with advanced fragmentation analysis, have
enabled more precise structural characterization of bastadin derivatives and their semi-synthetic analogs,

facilitating structure-activity relationship studies [3] [2].

ACATI1 Inhibition and Anti-Angiogenic Applications

Mechanism of ACAT1 Inhibition

Bastadin 10 and several of its semi-synthetic derivatives exhibit potent inhibition of Acyl-CoA
Acyltransferase 1 (ACAT1), a key enzyme involved in intracellular cholesterol esterification. ACAT1

catalyzes the formation of cholesterol esters from cholesterol and long-chain fatty acids, and its inhibition
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leads to reduced accumulation of cholesterol esters in macrophages, representing a promising therapeutic
approach for atherosclerosis and other lipid metabolism disorders. The anti-angiogenic properties of
bastadins are closely linked to their ACAT1 inhibitory activity, as demonstrated by studies showing selective

inhibition of endothelial cell proliferation without significant effects on other cell types [3].

The molecular basis for ACAT1 inhibition by bastadin derivatives involves:

Structural competition with the natural substrate binding site

Interference with cholesterol trafficking and esterification processes
Modulation of lipid droplet formation in endothelial cells

Disruption of membrane microdomain organization crucial for angiogenic signaling

Experimental evidence indicates that bastadin derivatives selectively inhibit the proliferation of endothelial
cells at low micromolar concentrations (ICso values ranging from 1-10 uM), while showing minimal
cytotoxicity against other cell types at comparable concentrations. This selective anti-proliferative effect
positions bastadin-based ACAT1 inhibitors as promising candidates for anti-angiogenic therapy, particularly

in the context of cancer treatment and pathological neovascularization [3].

Quantitative Structure-Activity Relationship (QSAR) Analysis

Table 2: QSAR Parameters for Bastadin Derivatives as ACAT1 Inhibitors

Molecular Correlation with Optimal Computational Biological
Descriptor Activity Range Method Significance
LogP (Partition Positive correlation  3.5-5.2 MLR, MNLR, ANN  Membrane
Coefficient) permeability and
target access
Topological Polar Negative 120-180 PCA, MLR Cellular uptake and
Surface Area correlation Az bioavailability
Molecular Volume Biphasic 900-1100 MNLR, ANN Target binding site
correlation As compatibility
H-bond Acceptors Negative 6-9 atoms  MLR, ANN Protein-ligand
correlation interaction specificity
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Molecular Correlation with Optimal Computational Biological
Descriptor Activity Range Method Significance
Molecular Positive correlation - ANN, DFT Enzyme active site
Electrostatic specific regions recognition
Potential

Advanced QSAR studies utilizing multiple linear regression (MLR), multiple nonlinear regression
(MNLR), and artificial neural networks (ANN) have identified key molecular descriptors that correlate
with ACAT1 inhibitory activity. These computational approaches have yielded high predictive accuracy, with
determination coefficients (R?) of 0.71 for MLR, 0.91 for MNLR, and 0.96 for ANN models with 4-4-1
architecture. The models were successfully validated externally, achieving R? test values of 0.70 and 0.83 for
MLR and MNLR approaches, respectively, confirming their reliability for predicting the biological activity

of novel bastadin derivatives [3].

Ryanodine Receptor Modulation and Calcium Signaling

RyR1 Channel Modulation

Bastadin 10 functions as a ryanodine receptor modulator, specifically targeting the RyR1 isoform
predominantly expressed in skeletal muscle. Ryanodine receptors are large homotetrameric calcium release
channels localized to the sarcoplasmic reticulum membrane, playing a critical role in excitation-contraction
coupling in skeletal and cardiac muscle. Bastadin 10 and several analogs have been shown to influence
RyR1 channel gating through allosteric mechanisms, effectively modulating intracellular calcium dynamics

and muscle contractility [4].

The molecular interactions between bastadin derivatives and RyR1 involve:

Stabilization of specific channel conformations through binding to regulatory sites
Modulation of inter-domain interactions within the RyR1 macromolecular complex

Influence on calmodulin and FKBP12 binding to the channel complex
Alteration of redox-sensitive regulatory mechanisms affecting channel activity
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Experimental studies using transfected HEK-293 cells and RyR1-null (dyspedic) myotubes have
demonstrated that bastadin derivatives can either potentiate or inhibit calcium release depending on their
specific structural features and concentration, suggesting a complex modulatory profile rather than simple
agonist or antagonist activity. This nuanced pharmacological profile positions bastadin derivatives as
valuable tools for investigating RyR1 function and as potential therapeutic agents for conditions involving

RyR1 dysregulation, such as malignant hyperthermia and certain congenital myopathies [4].

Calcium Signaling Pathway and Bastadin Modulation
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Bastadin 10 Modulation of RyR1 Calcium Channel
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Schematic Representation of Bastadin 10 Modulation of RyR1-Mediated Calcium Release

The diagram illustrates the molecular mechanism by which Bastadin 10 modulates calcium-induced
calcium release in skeletal muscle. Upon membrane depolarization, the dihydropyridine receptor (DHPR)
undergoes conformational changes that are mechanically coupled to RyR1 activation. Bastadin 10 binds
allosterically to RyR1, stabilizing specific channel conformations and modulating the calcium release
kinetics. This modulation affects the magnitude and duration of cytosolic calcium elevation, ultimately
influencing muscle contraction dynamics. The regulatory factors FKBP12, calmodulin, and redox sensors
represent additional modulatory inputs that integrate with bastadin-mediated effects to fine-tune RyR1

function [4].

Antifouling Applications and Structure-Activity
Relationship

Marine Antifouling Properties

Bastadin derivatives demonstrate significant antifouling activity against marine organisms, positioning them
as potential environmentally-friendly alternatives to traditional toxic antifouling agents. The antifouling
properties stem from the compound's ability to inhibit settlement and adhesion of marine bacteria,
microalgae, and invertebrate larvae through non-toxic mechanisms, primarily by interfering with cellular
adhesion processes rather than exerting broad biocidal effects. This mechanism is particularly valuable in
the context of increasing regulatory restrictions on conventional antifouling agents such as copper-based
compounds and booster biocides that accumulate in marine ecosystems and cause detrimental environmental

effects [5] [6].

The antifouling efficacy of bastadin derivatives has been demonstrated against relevant marine fouling

organisms including:

» Vibrio species (V. natriegens and V. aestuarianus) - common Gram-negative bacteria in marine
environments
o Diatoms and microalgae - primary colonizers in the biofouling sequence
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e Barnacle larvae - problematic hard macrofoulers causing significant drag resistance
¢ Biofilm-forming bacteria - initiators of the fouling process through extracellular polymeric substance
production

Evaluation of antifouling activity typically involves bacterial growth inhibition assays, adhesion assays using
standardized surfaces, and settlement assays with invertebrate larvae. The concentration-dependent response
of bastadin derivatives in these assays reveals effective antifouling activity in the low micromolar range (1-
10 pM), with certain structural modifications significantly enhancing potency and selectivity against specific

fouling organisms [5].

Structure-Activity Relationship for Antifouling Applications

The antifouling activity of bastadin derivatives correlates strongly with specific structural features that
influence their molecular interactions with cellular adhesion machinery and their physicochemical
properties affecting bioavailability in the marine environment. Key structure-activity relationship findings

include:

¢ Bromination pattern influences intermolecular interactions with protein targets; specific bromine
positioning enhances antifouling potency

e Oxime functionality contributes to metal-chelating capacity that may disrupt metalloenzyme activity
in fouling organisms

e Macrocyclic ring size and flexibility affect molecular conformation and binding to biological targets

e Hydrophobic-hydrophilic balance determines surface adsorption characteristics and retention in
coating matrices

¢ Phenolic group modification (e.g., methylation, sulfation) alters hydrogen bonding capacity and
molecular charge distribution

Systematic modification of these structural elements has enabled the development of semi-synthetic bastadin
derivatives with optimized antifouling profiles, including enhanced potency, reduced environmental
persistence, and improved compatibility with coating formulations. The integration of bastadin derivatives
into polymer matrices and self-polishing coatings represents an active area of research aimed at developing

effective and environmentally sustainable antifouling technologies [5] [6].

Semi-Synthetic Derivatization Strategies
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Chemical Modification Approaches

Semi-synthetic derivatization of Bastadin 10 leverages the complex natural product as a structural scaffold
for chemical modification to enhance desirable pharmacological properties while mitigating limitations
associated with the native compound. Strategic modifications focus on key regions of the molecule that
influence target engagement, physicochemical properties, and metabolic stability. The primary sites for

chemical modification include:

e Oxime functionality - Reduction to amines, O-alkylation, or conversion to other nitrogen-containing
functional groups

¢ Phenolic hydroxyl groups - Methylation, acylation, sulfation, or glycosylation to modulate polarity
and Phase Il metabolism

e Bromine atoms - Selective debromination or halogen exchange to alter electronic properties and
intermolecular interactions

e Macrocyclic framework - Ring expansion/contraction or partial degradation to modify conformational
flexibility

¢ Aromatic systems - Hydrogenation or introduction of additional substituents to influence 1t-11
stacking interactions

These chemical transformations are typically performed under mild conditions to preserve the
stereochemical integrity of the complex molecular framework. Advanced analytical techniques including
LC-MS/MS, NMR spectroscopy, and X-ray crystallography are employed to characterize the structural

features of novel derivatives and confirm regioselectivity of modifications [1] [2].

Semi-Synthetic Derivatization Workflow
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Bastadin 10 Semi-Synthetic Derivatization Workflow
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Systematic Approach to Bastadin 10 Derivatization and Lead Optimization

The derivatization workflow begins with efficient extraction and isolation of Bastadin 10 from source
material, typically marine sponges of the genus Ianthella, followed by comprehensive structural
characterization to confirm identity and purity. Based on existing structure-activity relationship knowledge,
specific derivatization strategies are designed to modulate particular physicochemical and pharmacological
properties. The chemical modifications are executed using selective reaction conditions that preserve the
core structural framework while introducing targeted changes at specific functional sites. The resulting semi-
synthetic derivatives undergo rigorous purification and characterization before biological evaluation in
relevant assay systems. The generated bioactivity data feed back into the SAR analysis loop, informing

subsequent rounds of derivatization to optimize the desired biological activities [1] [3] [2].

Experimental Protocols and Methodologies

Protocol 1: Computational Screening and QSAR Modeling

© 2026 Smolecule. All rights reserved. 11/17 Tech Support


https://www.smolecule.com/products/s634368?utm_src=pdf-body-img
https://www.smolecule.com/products/s634368?utm_src=pdf-body
https://www.smolecule.com/products/s634368?utm_src=pdf-body
https://www.mdpi.com/1660-3397/22/3/132
https://www.ijcesen.com/index.php/ijcesen/article/view/3994
https://pmc.ncbi.nlm.nih.gov/articles/PMC8547014/
https://www.smolecule.com/products/s634368?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Objective: To predict ACAT1 inhibitory activity of bastadin derivatives using computational QSAR

approaches.

Materials and Software:

Molecular modeling software (HyperChem, Gaussian 09)

QSAR analysis tools (Molinspiration Property Calculator)

Dataset of 16 bastadin derivatives with known ACAT1 inhibitory activities
Computational descriptors (LogP, topological polar surface area, molecular volume)

Procedure:

¢ Molecular Structure Optimization:

o Construct 3D molecular structures of bastadin derivatives using molecular building tools

o Perform geometry optimization using density functional theory (DFT) with B3LYP functional and
6-31G* basis set

o Confirm optimized structures represent energy minima through frequency calculations

¢ Molecular Descriptor Calculation:

o Calculate physicochemical descriptors including partition coefficient (LogP) using
Viswanadhan's atomic contribution method

o Determine topological polar surface area (TPSA) using fragment-based approaches

o Compute molecular volume using Gavezzotti's method based on van der Waals radii

e Model Development:

o Perform principal component analysis (PCA) to identify correlating descriptors and reduce
dimensionality

o Develop Multiple Linear Regression (MLR) model using statistically significant descriptors

o Construct Multiple Non-Linear Regression (MNLR) model to capture non-linear relationships

o Train Artificial Neural Network (ANN) with 4-4-1 architecture (input-hidden-output nodes)

e Model Validation:

o Employ leave-one-out cross-validation to assess model robustness
o Calculate determination coefficients (R?) and cross-validated correlation coefficients (Q?)
o Perform external validation using test set of 3 compounds not included in model development
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Expected Outcomes: Validated QSAR models capable of predicting ACAT1 inhibitory activity of novel
bastadin derivatives prior to synthesis, with ANN models typically showing highest predictive accuracy (R?

=0.96, Q2=0.79) [3].

Protocol 2: ACAT1 Inhibition Assay

Objective: To evaluate the effect of bastadin derivatives on ACAT1 activity in macrophage cell culture.

Materials:

RAW 264.7 macrophage cell line

ACAT1 activity assay kit (commercially available)

Bastadin derivatives dissolved in DMSO (final concentration <0.1%)
Cholesterol loading solution (cholesterol-methyl-p-cyclodextrin complex)
Radiolabeled [**C]-oleoyl-CoA or fluorescent cholesterol esterification substrate

Procedure:

¢ Cell Culture and Treatment:

[¢]

Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C, 5% CO:

Seed cells in 24-well plates at density of 2x105 cells/well and culture for 24 hours
Cholesterol-load cells by incubation with cholesterol-methyl-3-cyclodextrin complex (50 pg/mL)
for 6 hours

Treat cells with bastadin derivatives at concentrations ranging from 0.1-50 pM for 18 hours

[e]

[e]

o

e ACAT1 Activity Measurement:

o Prepare cell lysates using ice-cold lysis buffer (50 mM Tris-HCI, pH 7.4, 1 mM EDTA, protease
inhibitors)

o Incubate lysates with [1*C]-oleoyl-CoA substrate at 37°C for 30 minutes

o Extract cholesterol esters using hexane:isopropanol (3:2) solvent system

o Separate cholesterol esters by thin-layer chromatography and quantify radioactivity by
scintillation counting

o Normalize ACAT1 activity to total cellular protein content

e Data Analysis:

o Calculate percentage inhibition relative to vehicle-treated controls
o Determine ICso values using non-linear regression analysis of concentration-response data
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o Perform statistical analysis using one-way ANOVA with post-hoc tests (p<0.05 considered
significant)

Expected Outcomes: Concentration-dependent inhibition of ACAT1 activity, with potent bastadin

derivatives typically exhibiting ICso values in the low micromolar range (1-10 uM) [3].

Protocol 3: RyR1 Binding and Calcium Release Assay

Objective: To characterize the effects of bastadin derivatives on RyR1 channel function and intracellular

calcium release.

Materials:

e HEK-293 cells stably expressing human RyR1 or primary skeletal myotubes
¢ RyR1-null (dyspedic) 1B5 myotubes for transfection studies

e Calcium-sensitive fluorescent dyes (Fluo-4 AM, Fura-2 AM)

e Ryanodine receptor binding assay kit

e Bastadin derivatives dissolved in DMSO (final concentration <0.1%)

Procedure;

¢ Cell Culture and Preparation:

o Maintain HEK-293 cells expressing RyR1 in DMEM with 10% FBS and appropriate selection
antibiotics

o Culture primary skeletal myotubes in skeletal muscle cell growth medium

o Plate cells on glass-bottom dishes suitable for fluorescence microscopy at 70-80% confluence

e Calcium Imaging:

o Load cells with Fluo-4 AM (5 uM) in Hanks' Balanced Salt Solution (HBSS) for 45 minutes at
37°C

o Wash cells to remove extracellular dye and incubate for additional 20 minutes to allow complete
de-esterification

o Treat cells with bastadin derivatives (0.1-20 pM) for 10 minutes prior to stimulation

o Stimulate calcium release using 20 mM caffeine or membrane depolarization with high KCI (50
mM)

o Monitor fluorescence intensity (excitation 494 nm, emission 506 nm) using fluorescence
microscopy or plate reader

o Calculate calcium release parameters: peak amplitude, time to peak, and decay kinetics
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¢ Ryanodine Binding Assay:

o Prepare skeletal muscle sarcoplasmic reticulum membranes or microsomal fractions from
RyR1-expressing cells

o Incubate membranes with [3H]-ryanodine (5 nM) and varying concentrations of bastadin
derivatives (0.1-100 uM) for 90 minutes at 37°C

o Separate bound and free ligand by rapid filtration through GF/B filters

o Quantify bound radioactivity by scintillation counting

o Analyze data using non-linear regression to determine binding affinity (Kd) and capacity (Bmax)

Expected Outcomes: Concentration-dependent modulation of RyR1-mediated calcium release, with
bastadin derivatives typically showing complex modulatory profiles including potentiation at low

concentrations and inhibition at higher concentrations [4].

Conclusion and Future Perspectives

Bastadin 10 and its semi-synthetic derivatives represent a promising class of marine-derived bioactive
compounds with multifaceted pharmacological activities. The systematic semi-synthetic modification of the
bastadin scaffold has enabled optimization of its drug-like properties while maintaining or enhancing its
biological activities against clinically relevant targets including ACAT1 and RyR1. The application notes and
protocols provided herein offer comprehensive guidance for researchers investigating this chemically unique

and biologically significant class of compounds.

Future research directions should focus on:

e Advanced delivery systems to improve the bioavailability and tissue targeting of bastadin
derivatives

e Combination therapy approaches leveraging the multi-target activities of bastadins for enhanced
therapeutic efficacy

¢ Environmental fate studies to ensure the sustainability and eco-compatibility of bastadin-based
antifouling technologies

e Structural biology approaches to elucidate atomic-level interactions between bastadin derivatives
and their molecular targets

e Expanded investigation of less-explored biological activities, including potential antiviral,
antimicrobial, and immunomodulatory properties
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The continued exploration of bastadin chemistry and biology exemplifies the value of marine natural
products as inspiration for pharmaceutical development and underscores the importance of semi-synthetic

approaches in optimizing nature's chemical innovations for human benefit [1] [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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